molecular formula C11H12Cl2OS B14059998 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14059998
M. Wt: 263.2 g/mol
InChI Key: MDEAVDFKYVJOMU-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, methylthio, and chloromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of a suitable phenyl derivative, followed by the introduction of the methylthio group and subsequent chloromethylation. The final step involves the formation of the propan-2-one moiety under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methylation reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group or the chlorine atoms.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(3-(methylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-4-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-3-4-10(15-2)9(5-8)6-12/h3-5,11H,6H2,1-2H3

InChI Key

MDEAVDFKYVJOMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC)CCl)Cl

Origin of Product

United States

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